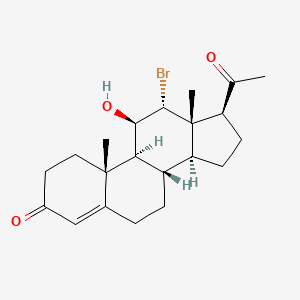
Ethyl dibunate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl dibunate is a naphthalenesulfonic acid.
Aplicaciones Científicas De Investigación
Antitussive Effect
- Ethyl dibunate has been explored for its antitussive (cough-suppressing) properties. However, a study found that it does not demonstrate significant antitussive properties in patients with chronic cough due to chronic bronchitis and obstructive emphysema (Sevelius & Colmore, 1967).
Metabolism and Excretion
- The metabolism of ethyl dibunate was studied in rats and dogs, revealing its slow absorption from the gastrointestinal tract and primary excretion through the hepatobiliary system. This study suggested an enterohepatic cycle for the rat, with the drug mainly excreted in feces (Megel et al., 1966).
Chemical Education
- Ethyl dibunate, among other compounds, is used as a case study in chemistry education to foster exploratory and practical learning. It serves as an example to encourage students to raise questions and engage in deeper discussions in chemistry classes (Li-rong, 2010).
Industrial Applications
- In industrial chemistry, research on compounds structurally related to ethyl dibunate, such as ethyl tert-butyl ether (ETBE), is significant. Studies focus on the development and validation of dynamic models for the production of ETBE, which is used in gasoline to reduce tailpipe emissions (Domingues et al., 2012).
Environmental Impact
- Research on ethylation methods and their analytical applications in environmental science, for example, in the determination of butylin compounds in sediment, indirectly relates to the broader category of ethyl esters, including ethyl dibunate (Cai et al., 1993).
Propiedades
Número CAS |
5560-69-0 |
|---|---|
Nombre del producto |
Ethyl dibunate |
Fórmula molecular |
C20H28O3S |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
ethyl 3,6-ditert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H28O3S/c1-8-23-24(21,22)18-13-16(20(5,6)7)12-14-11-15(19(2,3)4)9-10-17(14)18/h9-13H,8H2,1-7H3 |
Clave InChI |
ZAMACTJOCIFTPJ-UHFFFAOYSA-N |
SMILES |
CCOS(=O)(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C |
SMILES canónico |
CCOS(=O)(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C |
Otros números CAS |
5560-69-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[[4-(Cyclohexylcarbonyl)pyridinio]methoxy]methyl]-2-[(hydroxyimino)methyl]pyridinium](/img/structure/B1204239.png)









![N-tert-butyl-6-ethyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1204259.png)
![3-(9-Methoxy-5,11-dimethyl-pyrido[4,3-b]carbazol-6-yl)-propylamine](/img/structure/B1204260.png)

